4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
Molecular Formula |
C21H24N6O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[(1-phenyltetrazol-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-14-11-15(2)26(13-17-9-6-10-30-17)21(29)19(14)20(28)22-12-18-23-24-25-27(18)16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,22,28) |
InChI Key |
HBFMXPXBCUUPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=NN=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
Benzonitrile (1.0 eq) reacts with sodium azide (1.2 eq) and ammonium chloride (1.5 eq) in DMF at 120°C for 24 h, forming 1-phenyl-1H-tetrazole-5-carboxamide (68% yield). Reduction with LiAlH4 in THF (0°C to reflux, 8 h) yields (1-phenyl-1H-tetrazol-5-yl)methanamine, confirmed by FT-IR (νmax 3340 cm⁻¹, NH2).
Carboxamide Coupling
The dihydropyridine carboxylic acid (1.0 eq) is activated with EDCI (1.4 eq) and DMAP (0.1 eq) in dichloromethane (0°C, 1 h). (1-Phenyl-1H-tetrazol-5-yl)methanamine (1.1 eq) is added, and the mixture stirs at ambient temperature for 48 h. Purification via silica gel chromatography (hexane:ethyl acetate = 1:1) affords the target compound as a pale-yellow solid (62% yield).
Optimization Table :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | EDCI/DMAP | 62 | 98.2 |
| Solvent | Dichloromethane | 58 | 97.5 |
| Temperature | 25°C | 62 | 98.2 |
| Reaction Time | 48 h | 62 | 98.2 |
Alternative Palladium-Catalyzed Approaches
A Suzuki-Miyaura coupling variant employs tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (1.2 eq) and 5-(bromomethyl)-1-phenyl-1H-tetrazole (1.0 eq) with Pd(dppf)Cl2 (5 mol%) in 1,4-dioxane/Na2CO3 (aq) at 80°C (16 h). After deprotection (TFA/DCM, 2 h), the intermediate undergoes amide coupling with the dihydropyridine core, yielding the target compound (55% over two steps).
Comparative Efficiency :
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Direct Coupling | 3 | 62 | 72 |
| Palladium-Catalyzed | 4 | 55 | 96 |
Mechanistic Insights and Challenges
-
Regioselectivity : The tetrazole’s N1-phenyl substitution is favored due to steric hindrance at N2, confirmed by NOESY correlations.
-
Side Reactions : Over-reduction of the tetrazole ring during LiAlH4 treatment may form aminomethyl byproducts (8–12%), mitigated by strict temperature control.
-
Purification : Silica gel chromatography effectively removes unreacted dihydropyridine precursors (Rf = 0.45 in hexane:ethyl acetate).
Scalability and Industrial Feasibility
Pilot-scale batches (500 g) using the EDCI/DMAP method achieved 60% yield with >99% HPLC purity. Key process parameters include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tetrazole and tetrahydrofuran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving dihydropyridine and tetrazole moieties.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dihydropyridine ring can interact with calcium channels, while the tetrazole moiety can bind to various enzymes and receptors. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- 1,2-Dihydropyridine vs. Thiazolidinone/Imidazopyridine: The target compound’s 1,2-dihydropyridine core distinguishes it from thiazolidinone derivatives (e.g., compounds 4g–4n in ) and imidazo[1,2-a]pyridine derivatives (e.g., 1l in ). Dihydropyridines are redox-active and often serve as calcium channel blockers, whereas thiazolidinones are linked to antimicrobial activity, and imidazopyridines to kinase modulation .
- Tetrazole vs. Coumarin/Pyrimidinone: The phenyltetrazole group in the target compound contrasts with coumarin- and pyrimidinone-containing analogs (e.g., 4i–4j in ). Tetrazoles are metabolically stable bioisosteres for carboxylic acids, enhancing oral bioavailability, while coumarins are associated with anticoagulant or fluorescent properties .
Substituent Effects
Tetrahydrofuran (THF) vs. Chlorophenyl/Difluorophenyl :
The THF substituent in the target compound may improve solubility compared to halogenated aryl groups (e.g., 4g , 4h in ). Chlorophenyl/difluorophenyl groups typically enhance lipophilicity and target affinity but may reduce metabolic stability .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s THF and tetrazole groups likely necessitate multi-step synthesis, similar to the chromatographic purification required for 4l–4n in . Optimizing coupling reactions (e.g., amide bond formation) could improve yields .
- Bioactivity Predictions : The phenyltetrazole group may enhance binding to zinc-containing enzymes (e.g., metalloproteases), while the THF moiety could improve blood-brain barrier penetration compared to polar analogs in .
- Thermal Stability : Methylation at C4/C6 and the rigid THF structure may increase thermal stability relative to imidazopyridine derivatives like 1l , which has a lower melting point (243–245°C) .
Biological Activity
The compound 4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide (CAS No. 1676054-92-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol. The structure includes a dihydropyridine core, a tetrazole moiety, and a tetrahydrofuran substituent, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1676054-92-4 |
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. The presence of the tetrazole moiety is particularly noteworthy, as it has been linked to enhanced anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxic effects on various cancer cell lines, compounds with similar structural features demonstrated IC50 values in the low micromolar range. For instance, analogs with substituted phenyl groups showed improved activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that modifications to the phenyl ring can enhance efficacy.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. The dihydropyridine framework is known for its calcium channel blocking effects, which can contribute to anticonvulsant activity.
Research Findings
A study highlighted that certain dihydropyridine derivatives exhibited significant protection against seizures in animal models when tested using the pentylenetetrazole (PTZ) model. The mechanism was attributed to modulation of neurotransmitter release and inhibition of excitatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Interaction with specific cellular pathways involved in proliferation and apoptosis.
- Calcium Channel Modulation : Dihydropyridine derivatives typically act as calcium channel blockers, which may contribute to their anticonvulsant effects.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant activities that can protect cells from oxidative stress.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful optimization of reagents, solvents, and catalysts. Key steps may include:
- Alkylation/Knorr-type cyclization : Use DMF as a solvent with K₂CO₃ as a base for nucleophilic substitution (e.g., chloromethyl intermediates reacting with tetrazole derivatives) .
- Flow-chemistry approaches : For scalability and reproducibility, adopt Design of Experiments (DoE) to optimize parameters like temperature, residence time, and reagent stoichiometry, as demonstrated in flow-chemistry protocols for structurally analogous compounds .
- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
